molecular formula C20H19N5O3S B12021649 Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 577764-59-1

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B12021649
CAS No.: 577764-59-1
M. Wt: 409.5 g/mol
InChI Key: KANWWIWRRVYHSE-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction.

    Formation of the Thioacetamido Linkage: The thioacetamido linkage is formed by reacting the triazole derivative with an appropriate thiol compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring and pyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-2,4-dihydro-5-(pyridin-2-yl)-3H-1,2,4-triazole-3-thione
  • 4-Allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • (4-Allyl-5-vinyl-pyridin-2-yl)-bis-(4-methoxy-benzyl)-amine

Uniqueness

Methyl 4-(2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

577764-59-1

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H19N5O3S/c1-3-12-25-18(16-6-4-5-11-21-16)23-24-20(25)29-13-17(26)22-15-9-7-14(8-10-15)19(27)28-2/h3-11H,1,12-13H2,2H3,(H,22,26)

InChI Key

KANWWIWRRVYHSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

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